molecular formula C9H9ClN2O B1427496 [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine CAS No. 1318702-18-9

[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine

Cat. No.: B1427496
CAS No.: 1318702-18-9
M. Wt: 196.63 g/mol
InChI Key: IYBKHVWKIAHIKT-UHFFFAOYSA-N
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Description

[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine: is a compound belonging to the benzoxazole family, characterized by a benzene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions, yielding the desired product in high efficiency .

Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, ionic liquid catalysts, and nanocatalysts to enhance yield and reduce reaction time. These methods are designed to be eco-friendly and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .

Biology and Medicine: This compound has shown potential in medicinal chemistry due to its biological activities. It has been studied for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in drug discovery and development .

Industry: In the industrial sector, benzoxazole derivatives are used in the production of dyes, pigments, and polymers. Their stability and reactivity make them suitable for various industrial applications .

Comparison with Similar Compounds

  • 2-Benzoxazolinone
  • 6-Chloro-1,3-benzoxazol-2(3H)-one
  • 2-Amino-5-chlorophenol

Comparison: Compared to these similar compounds, [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine is unique due to its specific substitution pattern and the presence of the ethylamine group. This structural difference can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(6-chloro-1,3-benzoxazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBKHVWKIAHIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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